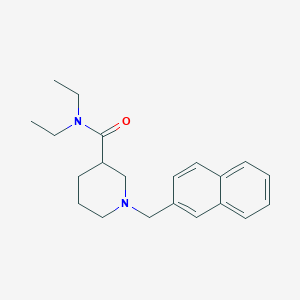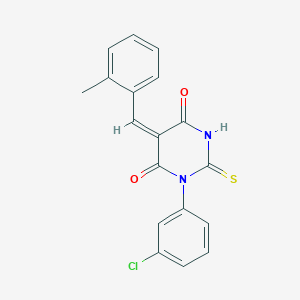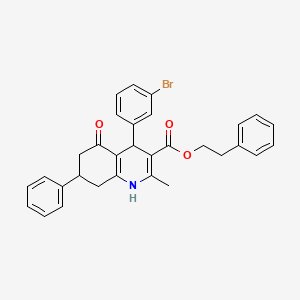![molecular formula C13H17N3O3S B4935132 N-[(diethylamino)sulfonyl]-1H-indole-3-carboxamide](/img/structure/B4935132.png)
N-[(diethylamino)sulfonyl]-1H-indole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(diethylamino)sulfonyl]-1H-indole-3-carboxamide, also known as DIDS, is a commonly used chemical compound in scientific research. It is a sulfonamide compound that has been found to have various biochemical and physiological effects.
作用机制
N-[(diethylamino)sulfonyl]-1H-indole-3-carboxamide exerts its chloride channel-blocking effect by binding to the extracellular domain of the channel protein. It has been found to inhibit the movement of chloride ions through the channel pore, leading to a decrease in chloride conductance. This mechanism of action has been extensively studied in various cell types and tissues.
Biochemical and Physiological Effects:
Apart from its chloride channel-blocking effect, N-[(diethylamino)sulfonyl]-1H-indole-3-carboxamide has been found to have various other biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including carbonic anhydrase and ATP synthase. It has also been found to inhibit the uptake of glucose and amino acids in various cell types. These effects make it a valuable tool for studying the regulation of various metabolic pathways.
实验室实验的优点和局限性
N-[(diethylamino)sulfonyl]-1H-indole-3-carboxamide has several advantages as a research tool. It is a highly specific chloride channel blocker, making it a valuable tool for studying the role of chloride channels in various physiological processes. It is also relatively easy to use and has a long shelf life. However, it has some limitations as well. It has been found to be toxic at high concentrations and can interfere with other cellular processes at non-specific concentrations. Therefore, careful titration of the concentration is required for its use in experiments.
未来方向
There are several future directions for the use of N-[(diethylamino)sulfonyl]-1H-indole-3-carboxamide in scientific research. One area of interest is the role of chloride channels in cancer. It has been found that chloride channels play a role in cell proliferation and migration in various cancer types. Therefore, N-[(diethylamino)sulfonyl]-1H-indole-3-carboxamide could be a valuable tool for studying the role of chloride channels in cancer progression. Another area of interest is the development of more specific chloride channel blockers. Currently, N-[(diethylamino)sulfonyl]-1H-indole-3-carboxamide is the most widely used chloride channel blocker, but there is a need for more specific blockers that can selectively target specific chloride channels. This could lead to the development of more targeted therapies for various diseases.
合成方法
N-[(diethylamino)sulfonyl]-1H-indole-3-carboxamide is synthesized by reacting 3-carboxamidoindole with diethylamine and then treating the resulting compound with sulfur dioxide. The reaction results in the formation of N-[(diethylamino)sulfonyl]-1H-indole-3-carboxamide as a white crystalline powder.
科学研究应用
N-[(diethylamino)sulfonyl]-1H-indole-3-carboxamide is widely used in scientific research as a chloride channel blocker. It has been found to inhibit the activity of various chloride channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) and the volume-regulated anion channel (VRAC). This makes it a valuable tool for studying the physiological and pathological roles of these channels.
属性
IUPAC Name |
N-(diethylsulfamoyl)-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-3-16(4-2)20(18,19)15-13(17)11-9-14-12-8-6-5-7-10(11)12/h5-9,14H,3-4H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBGITJUJOTZJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)NC(=O)C1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-chlorophenyl)-2-ethyl-7-[5-(methylthio)-4H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4935062.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4935067.png)
![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(3-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4935076.png)
![N-[5-(4-tert-butylbenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4935083.png)

![6-methyl-8-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4935100.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-[(phenylthio)methyl]benzamide](/img/structure/B4935104.png)
![2-(4-methylphenoxy)-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B4935106.png)

![propyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B4935117.png)
![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4935124.png)
![2-({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4935139.png)
![N-isopropyl-3-methyl-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide](/img/structure/B4935155.png)
